

Toxicological data and safety of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Acid brown 83

Cat. No.: B12363664

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An In-depth Technical Guide on the Toxicological Data and Safety of **C.I. Acid Brown 83**

Introduction

C.I. Acid Brown 83 (CAS No: 13011-68-2) is a synthetic dye belonging to the double azo, metal complex class.^[1] Like many azo dyes, it is utilized in various industrial applications, including the coloring of textiles and leather.^[1] The toxicological profile of azo dyes is of significant interest due to the potential for the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.^{[2][3]} Some of these breakdown products are known to possess toxicological properties, including mutagenic and carcinogenic potential.^{[2][3]} This guide provides a comprehensive overview of the available toxicological data for **C.I. Acid Brown 83**, details relevant experimental protocols, and presents a concluding safety assessment.

Toxicological Data Summary

The available toxicological data for **C.I. Acid Brown 83** is primarily focused on acute toxicity, local irritation, and genotoxicity. Data on chronic, reproductive, or carcinogenic effects are limited in the public domain.

Table 1: Acute Toxicity

Endpoint	Value	Species	Route	Reference
LD50	> 2000 mg/kg	Rat	Oral	[4]
LC50	No data available	Rat	Inhalation	[4]

Table 2: Irritation and Sensitization

Endpoint	Result	Species	Reference
Primary Skin Irritation	No irritation observed	Rabbit	[4]
Primary Mucous Membrane Irritation	No irritation observed	Rabbit (eyes)	[4]
Skin Sensitization	Not a sensitizer	-	[4]

Table 3: Genotoxicity / Mutagenicity

Assay	Result	Remarks	Reference
Ames Test	Positive (in some tests)	Evidence for genotoxicity	[5]
Chromosome Aberration	Positive	Evidence for genotoxicity	[5]
Sister Chromatide Exchange	Weakly Positive	Evidence for genotoxicity	[5]

Key Toxicological Endpoints

Acute Toxicity: The acute oral toxicity of **C.I. Acid Brown 83** is low, with an LD50 in rats greater than 2000 mg/kg.[4] No data is available for acute inhalation toxicity.[4]

Irritation and Sensitization: The substance is not considered a primary irritant to the skin or eyes and is not classified as a skin sensitizer.[4]

Subacute-Chronic Toxicity: There is no available data on the subacute or chronic toxicity of **C.I. Acid Brown 83**.[4]

Genotoxicity: There is evidence to suggest that **C.I. Acid Brown 83** has genotoxic potential. Studies have shown positive results in some Ames tests, positive results for chromosome aberration, and weakly positive results for sister chromatide exchange.[5] Azo dyes as a class are known to be potential mutagens, often following metabolic activation that cleaves the azo bond to release constituent aromatic amines.[3]

Carcinogenicity: No specific carcinogenicity studies on **C.I. Acid Brown 83** were identified. However, the potential for azo dyes to metabolize into carcinogenic aromatic amines is a well-documented concern.[2][3] Positive results in animal carcinogenicity studies for other azo dyes indicate a potential hazard to humans.[6]

Reproductive and Developmental Toxicity: No data on the reproductive or developmental toxicity of **C.I. Acid Brown 83** is available. Studies on other azo dyes have shown the potential for developmental defects in aquatic organisms.[7][8]

Experimental Protocols

Detailed experimental protocols for the specific studies on **C.I. Acid Brown 83** are not fully available. However, standard methodologies are employed for the toxicological endpoints assessed. The following sections describe typical protocols for cytotoxicity and genotoxicity assessment relevant to this class of compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

- **Cell Culture:** A suitable cell line (e.g., human hepatoma HepG2) is seeded in a 96-well plate at a specific density (e.g., 1×10^4 cells/well) and incubated for 24 hours to allow for attachment.[2]
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test substance (**C.I. Acid Brown 83**). Control wells receive medium

without the test substance. The plates are then incubated for a defined period, typically 24 or 48 hours.^[2]

- **MTT Addition:** An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.^[2]
- **Solubilization:** The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.^[2]
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.^[2]

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.

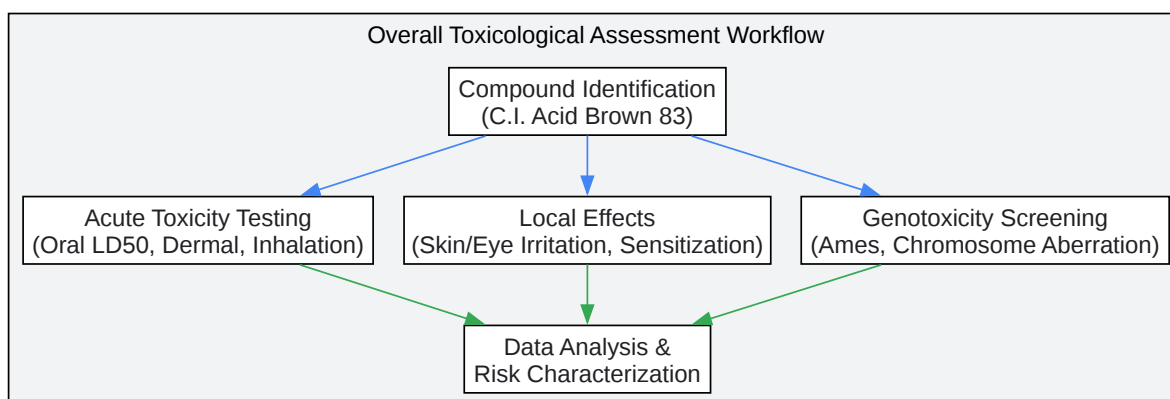
Methodology:

- **Cell Treatment:** A suitable cell line (e.g., human lymphocytes) is exposed to various concentrations of the test substance for a specific duration.^[2]
- **Cell Embedding:** Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.^[2]
- **Lysis:** The slides are immersed in a cold lysis solution with high salt and detergents. This step removes cell membranes and cytoplasm, leaving the DNA as a nucleoid.^[2]
- **Alkaline Unwinding:** The slides are placed in an electrophoresis buffer with high pH. This alkaline condition unwinds the DNA, exposing single-strand breaks and alkali-labile sites.
- **Electrophoresis:** The DNA is subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." Undamaged DNA remains within the nucleoid head.

- **Staining and Visualization:** The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
- **Scoring:** The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

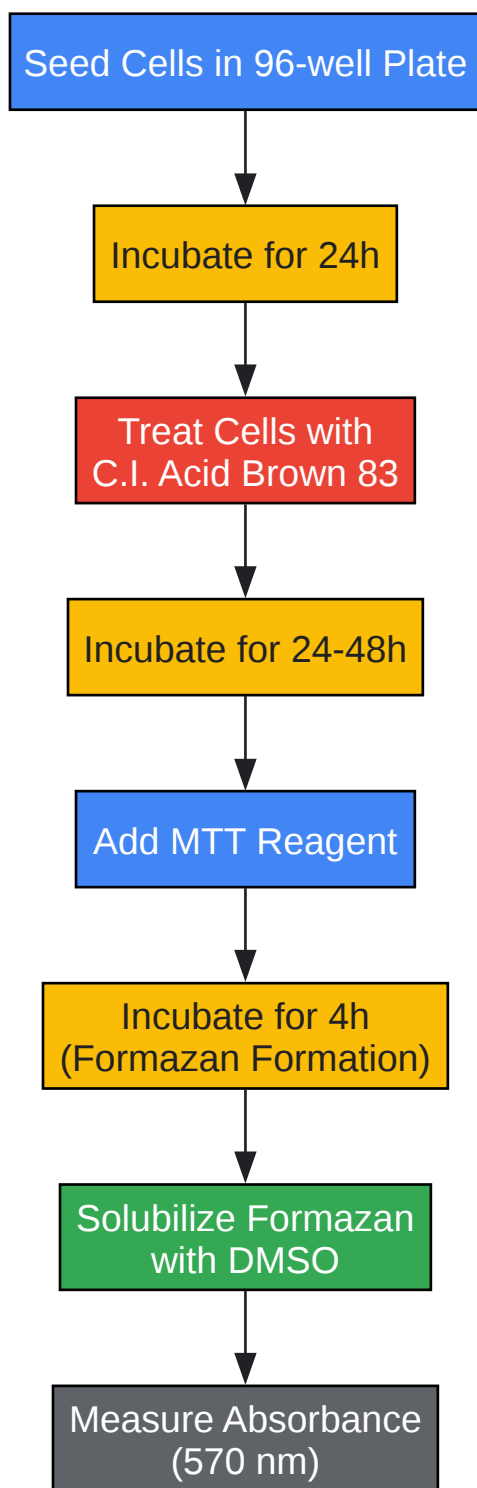
Visualizations

Logical and Experimental Workflows



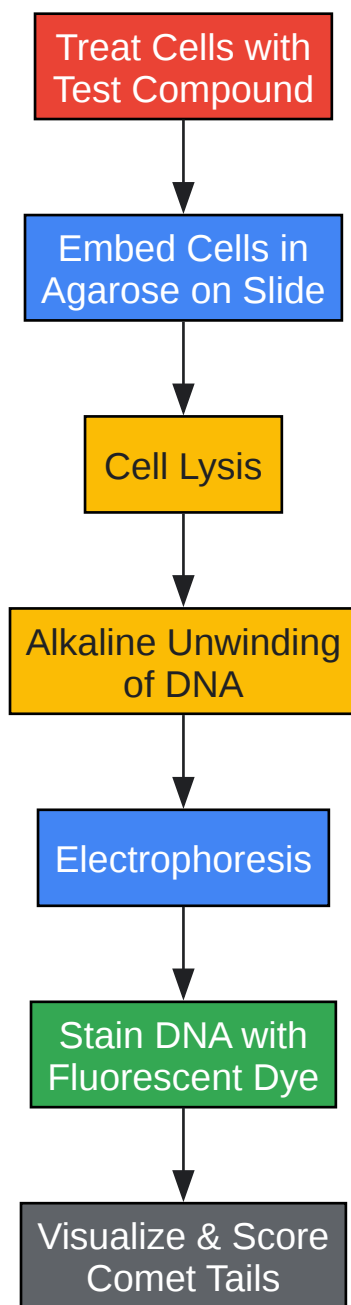
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Caption: General workflow for toxicological assessment.



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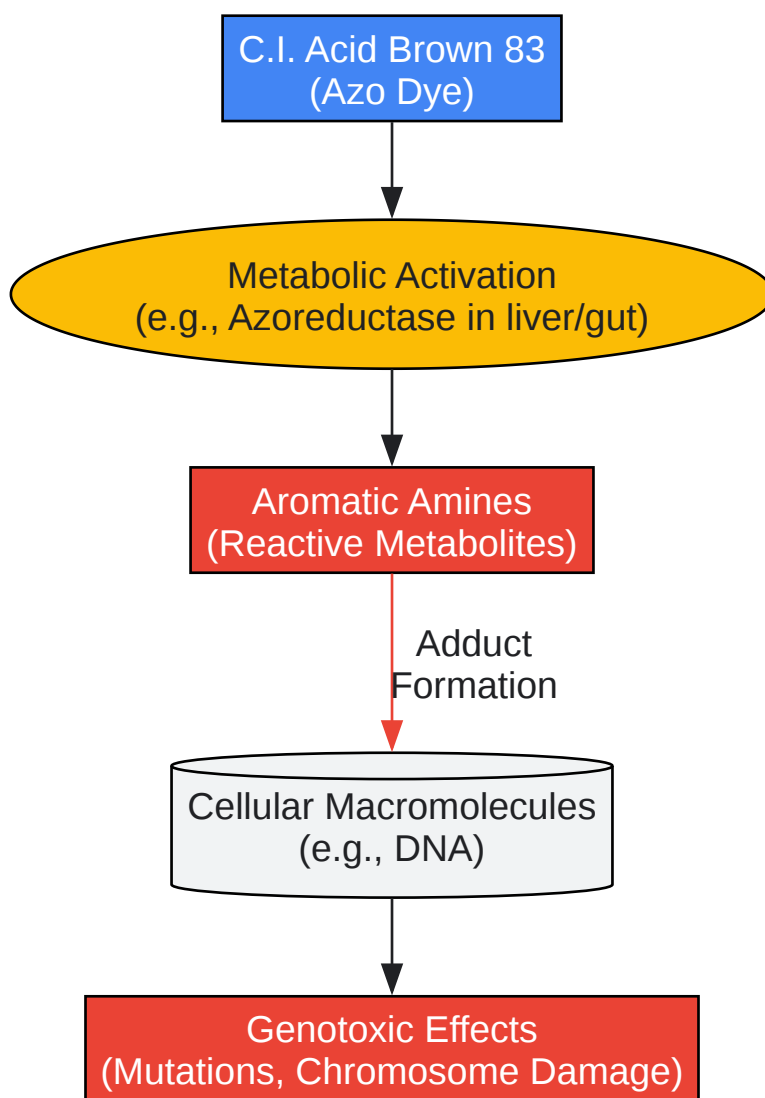
Caption: Experimental workflow for the MTT cytotoxicity assay.



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Caption: Experimental workflow for the Comet genotoxicity assay.

Conceptual Signaling Pathway



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Caption: Potential metabolic activation pathway of azo dyes.

Safety Assessment and Conclusion

Based on the available data, **C.I. Acid Brown 83** exhibits low acute oral toxicity and is not a skin or eye irritant, nor a skin sensitizer.[4] These findings suggest a low risk of acute adverse effects from dermal or incidental oral exposure under normal handling conditions.

The primary toxicological concern for **C.I. Acid Brown 83** is its potential for genotoxicity.[5] Positive findings in multiple assays, including the Ames test and chromosome aberration test, indicate that the substance can induce genetic damage.[5] This aligns with the known hazards

of the azo dye class, where metabolic cleavage can release potentially harmful aromatic amines.[2][9]

For researchers, scientists, and drug development professionals, the following precautions are recommended:

- Handle the substance in well-ventilated areas to minimize inhalation exposure, especially given the lack of inhalation toxicity data.
- Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact, even though the irritation potential is low.[4]
- Given the genotoxicity data, exposure should be minimized. All work should be conducted following good laboratory practices to avoid ingestion and contamination of the work environment.

In conclusion, while **C.I. Acid Brown 83** does not present a significant hazard in terms of acute toxicity or local irritation, its genotoxic potential warrants a high degree of caution. Further research into its long-term toxicity, carcinogenicity, and the specific metabolites formed is necessary for a complete risk assessment.

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- To cite this document: BenchChem. [Toxicological data and safety of C.I. Acid Brown 83]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363664#toxicological-data-and-safety-of-c-i-acid-brown-83]

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